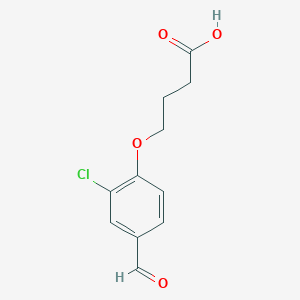
4-(2-Chloro-4-formylphenoxy)butanoic acid
Cat. No. B8294701
M. Wt: 242.65 g/mol
InChI Key: ZAQGUGMNKZJMRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05767285
Procedure details


Following the procedure of Preparation 3, 2.88 g (18.41 mmol) of 3-chloro-4-hydroxybenzaldehyde is alkylated as before. This produces 4.65 g (93%) of 4-(2-chloro-4-formylphenoxy)butanoic acid, ethyl ester as an orange oil: IR (neat) 1730, 1685 cm-1 ; 1HNMR (CDCl3) is consistent with the desired product; MS (CI) m/e 271 (M+ +H). Analysis calculated for C13H15O4Cl: C, 57.68; H, 5.58; Cl, 13.10; O, 23.64. Found: C, 58.05; H, 5.37; Cl, 12.43; O, 24.15.

Name
4-(2-chloro-4-formylphenoxy)butanoic acid, ethyl ester
Quantity
4.65 g
Type
reactant
Reaction Step Two

Name
Identifiers


|
REACTION_CXSMILES
|
ClC1C=C(C=CC=1O)C=O.[Cl:11][C:12]1[CH:26]=[C:25]([CH:27]=[O:28])[CH:24]=[CH:23][C:13]=1[O:14][CH2:15][CH2:16][CH2:17][C:18]([O:20]CC)=[O:19]>>[Cl:11][C:12]1[CH:26]=[C:25]([CH:27]=[O:28])[CH:24]=[CH:23][C:13]=1[O:14][CH2:15][CH2:16][CH2:17][C:18]([OH:20])=[O:19]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.88 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C=O)C=CC1O
|
Step Two
|
Name
|
4-(2-chloro-4-formylphenoxy)butanoic acid, ethyl ester
|
|
Quantity
|
4.65 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(OCCCC(=O)OCC)C=CC(=C1)C=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(OCCCC(=O)O)C=CC(=C1)C=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
